1,4-Bis(bromomethyl)cyclohexane 1,4-Bis(bromomethyl)cyclohexane
Brand Name: Vulcanchem
CAS No.: 35541-75-4
VCID: VC2004516
InChI: InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
SMILES: C1CC(CCC1CBr)CBr
Molecular Formula: C8H14Br2
Molecular Weight: 270 g/mol

1,4-Bis(bromomethyl)cyclohexane

CAS No.: 35541-75-4

Cat. No.: VC2004516

Molecular Formula: C8H14Br2

Molecular Weight: 270 g/mol

* For research use only. Not for human or veterinary use.

1,4-Bis(bromomethyl)cyclohexane - 35541-75-4

Specification

CAS No. 35541-75-4
Molecular Formula C8H14Br2
Molecular Weight 270 g/mol
IUPAC Name 1,4-bis(bromomethyl)cyclohexane
Standard InChI InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
Standard InChI Key MYALOPJJAPLQSJ-UHFFFAOYSA-N
SMILES C1CC(CCC1CBr)CBr
Canonical SMILES C1CC(CCC1CBr)CBr

Introduction

Chemical Identity and Structure

Molecular Properties

1,4-Bis(bromomethyl)cyclohexane is defined by the following molecular characteristics:

PropertyValue
Molecular FormulaC₈H₁₄Br₂
Molecular Weight270.01 g/mol
CAS Number35541-75-4
SMILESC1CC(CCC1CBr)CBr
InChIInChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2
InChIKeyMYALOPJJAPLQSJ-UHFFFAOYSA-N

The compound features a cyclohexane ring as its core structure with two bromomethyl groups (-CH₂Br) attached at the 1 and 4 positions. This structural arrangement gives the molecule distinctive chemical and physical properties that enable its versatility in organic synthesis applications .

Isomeric Forms

1,4-Bis(bromomethyl)cyclohexane exists in different stereoisomeric forms, with the trans isomer being particularly significant in commercial applications:

IsomerCAS NumberStructural Characteristics
Trans-1,4-Bis(bromomethyl)cyclohexane57702-84-8Bromomethyl groups positioned on opposite sides of the cyclohexane ring
Cis-1,4-Bis(bromomethyl)cyclohexaneNot specified in sourcesBromomethyl groups positioned on the same side of the cyclohexane ring

The trans isomer is often preferred in specific applications due to its more favorable stereochemical arrangement, which can influence reactivity patterns in certain synthesis pathways .

Physical Properties

1,4-Bis(bromomethyl)cyclohexane exhibits the following physical characteristics:

PropertyDescription
AppearancePale brown liquid
State at Room TemperatureLiquid
Purity in Commercial Samples>95-96%

The physical state of this compound facilitates its handling in laboratory and industrial settings, making it convenient for various applications in organic synthesis .

Spectroscopic Properties

The compound demonstrates distinctive spectroscopic properties that aid in its identification and characterization. Mass spectrometry data reveals specific fragmentation patterns consistent with its molecular structure. Additionally, predicted collision cross-section measurements provide valuable information for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺268.95351146.1
[M+Na]⁺290.93545140.4
[M+NH₄]⁺285.98005148.8
[M+K]⁺306.90939146.2
[M-H]⁻266.93895147.1
[M+Na-2H]⁻288.92090147.1
[M]⁺267.94568144.4
[M]⁻267.94678144.4

Synthesis Methods

Laboratory Synthesis

The primary method for synthesizing 1,4-bis(bromomethyl)cyclohexane involves the bromination of 1,4-dimethylcyclohexane. This reaction typically employs bromine (Br₂) as the brominating agent in the presence of a radical initiator. The process follows a free radical mechanism and yields the desired product with good selectivity under appropriate conditions.

The key reaction parameters include:

ParameterTypical Conditions
ReagentsBromine (Br₂), radical initiator (UV light or peroxides)
SolventCarbon tetrachloride (CCl₄) or other inert solvents
TemperatureRoom temperature to slightly elevated temperatures
Reaction TimeSeveral hours
MechanismFree radical substitution

The reaction proceeds via the following general mechanism:

  • Initiation: Generation of bromine radicals through UV light or peroxide-mediated homolytic cleavage

  • Propagation: Radical attack on the methyl groups of 1,4-dimethylcyclohexane

  • Termination: Radical coupling or disproportionation

Industrial Production

Industrial-scale production of 1,4-bis(bromomethyl)cyclohexane follows similar principles to laboratory synthesis but employs larger reaction vessels and optimized conditions to maximize yield and purity. The process involves careful control of reaction parameters to minimize side reactions and ensure efficient conversion of starting materials. Post-synthetic purification typically utilizes fractional distillation or crystallization techniques to achieve the desired purity levels required for commercial applications.

Chemical Reactivity

Nucleophilic Substitution Reactions

NucleophileReagents/ConditionsMajor ProductTypical Yield (%)
HydroxideNaOH (aq.), 25°C1,4-Bis(hydroxymethyl)cyclohexane85-90
MethoxideNaOMe/MeOH, reflux1,4-Bis(methoxymethyl)cyclohexane75-80
AminesNH₃/EtOH, 60°C1,4-Bis(aminomethyl)cyclohexane65-70

The reactivity in these substitution reactions is influenced by several factors including solvent polarity, temperature, and nucleophile strength. The cyclohexane ring introduces certain steric considerations that can affect reaction rates compared to linear analogs.

Elimination Reactions

Under specific conditions, particularly with strong bases, 1,4-bis(bromomethyl)cyclohexane can undergo elimination reactions to form unsaturated derivatives. These transformations provide access to cyclohexene-based structures that serve as valuable intermediates in various synthetic pathways.

BaseSolventTemperaturePrimary Product
KOtBu (1.2 equiv.)DMSO80°C1,4-Dimethylcyclohexene
NaOEt (excess)EthanolReflux1,3-Cyclohexadiene (minor product)

The preference for elimination versus substitution can be controlled through careful selection of reaction conditions, including base strength, solvent choice, and temperature.

Mechanism of Action

The fundamental reactivity of 1,4-bis(bromomethyl)cyclohexane derives from its role as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophilic sites in various molecules, enabling the formation of covalent bonds and facilitating the construction of complex molecular architectures.

This bifunctional nature makes the compound particularly valuable in reactions where two points of connection are required, such as in polymer synthesis or the construction of macrocyclic structures. The cyclohexane ring serves as a rigid scaffold that maintains a specific spatial relationship between the two reactive sites.

Applications

Organic Synthesis

1,4-Bis(bromomethyl)cyclohexane serves as an important intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows for the construction of elaborate molecular frameworks through sequential or simultaneous transformations of the two bromomethyl groups. This utility extends to the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where precise structural control is essential.

Polymer Chemistry

The compound finds significant application in polymer chemistry, particularly in the preparation of cross-linked polymers and resins. The two bromomethyl groups can react with bifunctional nucleophiles to form polymeric networks with specific structural characteristics. These materials often exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their non-crosslinked counterparts.

Material Science

In material science, 1,4-bis(bromomethyl)cyclohexane contributes to the development of advanced materials with tailored properties. Research in this area has explored the use of the compound in creating materials with specific thermal, mechanical, and chemical characteristics for specialized applications. The cyclohexane backbone imparts structural rigidity and defined geometry to the resulting materials.

Medicinal Chemistry

Within medicinal chemistry, derivatives of 1,4-bis(bromomethyl)cyclohexane have been investigated for potential therapeutic applications. The compound's ability to serve as a bifunctional alkylating agent has led to exploration of its utility in developing pharmaceuticals that can interact with biological targets in specific ways. Research in this domain continues to expand our understanding of how such structures can be leveraged for medicinal purposes.

Comparative Analysis with Similar Compounds

1,4-Bis(bromomethyl)cyclohexane belongs to a broader family of halogenated organic compounds, each with distinctive properties and applications. Understanding the similarities and differences between these compounds provides valuable context for their appropriate selection in various applications.

CompoundStructureReactivityPrimary Applications
1,4-Bis(bromomethyl)cyclohexaneCyclohexane ring with two bromomethyl groups at 1,4 positionsActive as a bifunctional alkylating agentOrganic synthesis, polymer chemistry
1,2-Bis(bromomethyl)cyclohexaneCyclohexane ring with two bromomethyl groups at 1,2 positionsSimilar reactivity but different spatial arrangementSpecialized synthetic applications
1,4-DibromobutaneLinear chain with bromine at both endsHigher flexibility, different spatial arrangementAlkylation reactions, polymer chemistry
1,4-Bis(chloromethyl)cyclohexaneSimilar to main compound but with chlorine instead of bromineLower reactivity compared to brominated analogApplications requiring milder reactivity

The cyclohexane backbone in 1,4-bis(bromomethyl)cyclohexane provides a rigid framework that distinguishes it from linear analogs like 1,4-dibromobutane. This rigidity influences reactivity patterns and the spatial arrangement of functional groups in resulting products .

Hazard TypeClassification
Acute Toxicity (Oral)Category 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Proper handling procedures include:

  • Using appropriate personal protective equipment (PPE) including gloves, eye protection, and lab coats

  • Working in well-ventilated areas or fume hoods to prevent inhalation of vapors

  • Avoiding skin and eye contact

  • Implementing proper disposal protocols according to local regulations

Emergency response measures involve immediate flushing with water for eye or skin contact, moving to fresh air in case of inhalation, and seeking medical attention as necessary .

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